molecular formula C6H7BrO2 B8759673 2-(3-Bromofuran-2-yl)ethan-1-ol

2-(3-Bromofuran-2-yl)ethan-1-ol

Cat. No.: B8759673
M. Wt: 191.02 g/mol
InChI Key: WIKOVTCPWJQLCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Bromofuran-2-yl)ethan-1-ol is a brominated furan derivative featuring an ethanol side chain. Its structure consists of a furan ring substituted with a bromine atom at the 3-position and an ethanol group at the 2-position. Potential applications include pharmaceutical intermediates or precursors for further functionalization, though direct references to its uses are absent in the evidence.

Properties

Molecular Formula

C6H7BrO2

Molecular Weight

191.02 g/mol

IUPAC Name

2-(3-bromofuran-2-yl)ethanol

InChI

InChI=1S/C6H7BrO2/c7-5-2-4-9-6(5)1-3-8/h2,4,8H,1,3H2

InChI Key

WIKOVTCPWJQLCU-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1Br)CCO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Bromofuran Derivatives

2-(5-Bromofuran-2-yl)ethan-1-amine (CAS: 933752-97-7)
  • Structure: Bromine at the 5-position of the furan ring; ethanol replaced by an amine (-NH₂).
  • Molecular Weight : 190.04 g/mol (vs. ~193.03 g/mol for the target compound) .
  • Bromine’s position (5 vs. 3) alters electronic effects: 5-bromo may sterically hinder reactions at the furan’s 2-position.
2-(3-Bromofuran-2-yl)ethan-1-ol
  • Expected Reactivity : Bromine at the 3-position may direct electrophilic substitution to the 5-position. The alcohol group enables oxidation to a ketone or esterification.

Functional Group Variants: Alcohol vs. Amine

  • 2-(3-Indolyl)ethan-1-ol (Impurity in ): Structure: Indole ring replaces furan; ethanol chain retained. Properties: Indole’s NH group enhances hydrogen bonding, increasing solubility in polar solvents compared to furan derivatives. Synthesis: Generated as a byproduct in indole alkaloid synthesis, highlighting challenges in regioselectivity .

Aromatic Ring Substitution: Phenyl vs. Furan

2-(4-Bromo-2-methoxyphenyl)ethan-1-ol (Compound 23 in )
  • Structure: Bromine and methoxy groups on a phenyl ring; ethanol chain.
  • Molecular Weight : ~231.09 g/mol (C₉H₁₁BrO₂).
  • Synthesis: Achieved 92% yield via borane dimethyl sulfide reduction, suggesting robustness for ethanol-containing aromatics .
  • Key Contrasts :
    • The phenyl ring’s electron-rich nature (due to methoxy) increases stability in electrophilic substitutions compared to furan’s oxygen-driven reactivity.
    • Higher molecular weight and lipophilicity vs. furan analogs.

Research Findings and Implications

Synthetic Efficiency: Borane-mediated reductions (e.g., ) are highly effective for ethanol-containing aromatics, suggesting applicability to furan derivatives with optimization .

Bromine Positionality : 3-Bromo substitution on furan may reduce steric hindrance compared to 5-bromo isomers, favoring reactions at the 2-position.

Functional Group Impact : Alcohols (-OH) offer oxidation pathways, while amines (-NH₂) enable nucleophilic reactions, diversifying applications in drug synthesis .

Heterocycle Effects : Furan’s oxygen enhances electrophilic reactivity vs. indole’s NH-driven solubility and phenyl’s stability under harsh conditions .

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